Base Strength and pKa Comparison
The compound exhibits a predicted pKa value of 11.85 ± 0.20, which positions it as a moderately strong organic base [1]. This value distinguishes it from standard tertiary amine bases such as triethylamine (pKa ~10.75) and from strongly basic amidines like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene, pKa ~13.5). In the context of nucleoside phosphorylation, this intermediate basicity is critical; studies demonstrated that 4-morpholine-N,N′-dicyclohexylcarboxamidine (MDC) specifically enabled the phosphorylation of adenosine and guanosine borate complexes using MTBO, whereas other amine catalysts such as n-propylamine directed the reaction toward different regiochemical outcomes [2].
vs. triethylamine ~10.75, DBU ~13.5
| Evidence Dimension | Acid dissociation constant (pKa) – predicted |
|---|---|
| Target Compound Data | pKa = 11.85 ± 0.20 (predicted) |
| Comparator Or Baseline | Triethylamine (pKa ~10.75); DBU (pKa ~13.5) |
| Quantified Difference | Target compound is approximately 1.1 pKa units more basic than triethylamine and 1.65 pKa units less basic than DBU. |
| Conditions | Predicted value based on computational models; no experimental pKa determination found in primary literature. |
Why This Matters
This intermediate basicity enables controlled activation in phosphorylation and alkylation reactions where stronger bases cause decomposition and weaker bases fail to activate the substrate.
- [1] ChemicalBook. 4975-73-9 (N,N'-Dicyclohexyl-4-morpholinecarboxamidine) – Property Data: pKa 11.85±0.20 (Predicted). View Source
- [2] Eto, M., et al. Specific Effects of 4-Morpholine-N,N′-dicyclohexylcarboxamidine as a Catalyst for the Alkylation and Phosphorylation of Ribonucleosides. Agric. Biol. Chem. 1991, 55(8), 1999–2007. View Source
